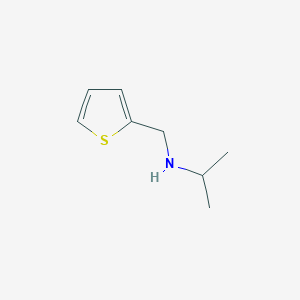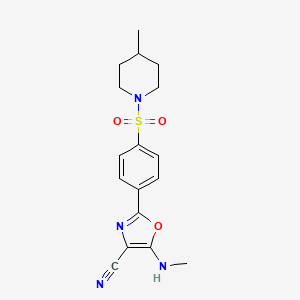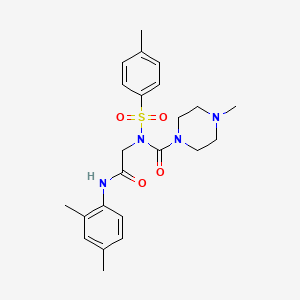![molecular formula C21H19N3O3 B2466275 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034512-92-8](/img/structure/B2466275.png)
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . It also contains a dihydrobenzo[b][1,4]dioxine ring, which is a seven-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings suggests that this compound may have aromatic properties . The dihydrobenzo[b][1,4]dioxine ring could introduce some three-dimensionality into the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrimidine ring might be involved in nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution . The carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anticancer and Anti-inflammatory Agents
- Synthesis of Novel Pyrazolopyrimidines Derivatives : A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential use in cancer therapy and inflammation management (Rahmouni et al., 2016).
Heterocyclic Synthesis
- Cascade Transformations for Heterocyclic Compounds : Research on 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one and its reactions revealed new examples of ring-ring tautomerism, highlighting the compound's role in synthesizing complex heterocyclic structures (Ukhin et al., 2015).
Enzymatic Activity Enhancement
- Enzymatic Activity of Pyrazolopyrimidinyl Keto-esters : A study on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters revealed their potent effect on increasing the reactivity of cellobiase, suggesting applications in biocatalysis and enzyme technology (Abd & Awas, 2008).
Antimicrobial Activity
- Novel Heterocyclic Schiff Bases : Research into the synthesis, characterization, and antimicrobial activities of new heterocyclic Schiff bases derived from thiocarbohydrazide showcased their potential as antimicrobial agents, which could be relevant for drug development (El‐mahdy et al., 2016).
Mycobacterium Tuberculosis Inhibition
- Thiazole-Aminopiperidine Hybrid Analogs : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their in vitro activity against Mycobacterium tuberculosis, identifying compounds with promising inhibitory properties (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been proved as an important therapeutic target in type 2 diabetes mellitus and Alzheimer’s disease .
Mode of Action
The compound interacts with GSK-3 by binding to the active site of the enzyme. Key amino acid residues at the active site of GSK-3, such as Ile62, Val70, and Lys85, play a crucial role in this interaction . The binding of the compound to GSK-3 inhibits the kinase’s activity, leading to changes in the cellular processes regulated by this enzyme .
Biochemical Pathways
The inhibition of GSK-3 affects several biochemical pathways. For instance, it can lead to the activation of glycogen synthase, which plays a key role in the regulation of glucose levels . Moreover, the compound’s action can result in the inhibition of the NF-kB inflammatory pathway , which is involved in the regulation of immune and inflammatory responses.
Pharmacokinetics
The compound’s potential activity and adme/t profile have been predicted using computational methods
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . For example, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Moreover, it can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(19-14-26-17-8-4-5-9-18(17)27-19)22-11-10-15-12-23-20(24-13-15)16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVOQDRUYDXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)
![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)


![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)

![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)